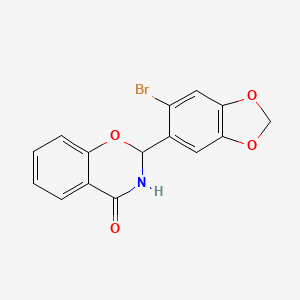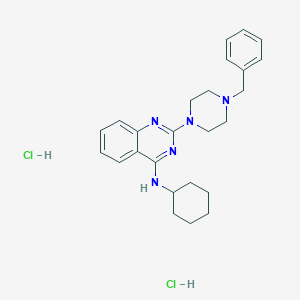
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one
Overview
Description
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one is a complex organic compound that features a benzodioxole and benzoxazinone structure
Preparation Methods
The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction to form the benzoxazinone ring. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .
Comparison with Similar Compounds
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one can be compared with other similar compounds, such as:
2-((6-bromo-1,3-benzodioxol-5-yl)methylene)malononitrile: This compound also features a benzodioxole structure but differs in its functional groups and reactivity.
(6-bromo-1,3-benzodioxol-5-yl)methanol: This compound has a similar core structure but lacks the benzoxazinone ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-10-6-13-12(19-7-20-13)5-9(10)15-17-14(18)8-3-1-2-4-11(8)21-15/h1-6,15H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALDVGIGAZYQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC(=O)C4=CC=CC=C4O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4190881.png)
![5-{[2-(3-chlorophenoxy)propanoyl]amino}isophthalic acid](/img/structure/B4190887.png)
![N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4190889.png)
![3-iodo-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4190895.png)
![1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4190909.png)


![3-[(3-Iodophenyl)methoxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4190949.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)

![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
